Tos-Gly-OSu
Description
Historical Context and Evolution of Activated Esters in Peptide Chemistry
The journey to modern peptide synthesis has been marked by the development of various chemical tools to efficiently form peptide bonds. A pivotal moment in this evolution was the introduction of activated esters. spbu.ru In the mid-20th century, the synthesis of large peptides was a formidable challenge, often resulting in low yields and numerous side products. google.comoaepublish.com
The concept of activating the carboxyl group of an amino acid to facilitate its reaction with the amino group of another was a significant breakthrough. bachem.com Early methods had their limitations, but the work of pioneers like Bodánszky, who utilized 4-nitrophenol (B140041) esters in the synthesis of oxytocin (B344502) in 1955, demonstrated the potential of activated esters. amerigoscientific.com This spurred further research into more effective activating groups.
A major advancement came in 1963 when Anderson and his colleagues introduced N-hydroxysuccinimide (NHS) esters. amerigoscientific.com These esters proved to be highly advantageous due to their ability to form water-soluble byproducts under neutral conditions, simplifying the purification process. amerigoscientific.com The development of NHS esters, along with other activating agents like carbodiimides (e.g., DCC), revolutionized peptide synthesis, making it a more accessible and efficient process. bachem.comwikipedia.orgnih.gov Over the years, a variety of phosphonium (B103445) and aminium-type coupling reagents have also become popular, offering high coupling rates with minimal side reactions. bachem.comwikipedia.org
Rationale for Utilizing Tosyl and N-Hydroxysuccinimide Moieties in Amino Acid Derivatization
The effectiveness of Tos-Gly-OSu stems from the specific properties of its two key functional components: the tosyl group and the N-hydroxysuccinimide ester.
The Tosyl Group (Ts or Tos):
The tosyl group, derived from p-toluenesulfonic acid, serves as a robust protecting group for the amino function of glycine (B1666218). ontosight.aiwikipedia.org In peptide synthesis, it is crucial to temporarily block the reactive amino group of one amino acid to prevent unwanted side reactions while its carboxyl group is activated to react with another amino acid. wiley-vch.deresearchgate.net The tosyl group is particularly useful because the resulting sulfonamide is extremely stable under various reaction conditions. wikipedia.org This stability ensures that the protecting group remains intact throughout the coupling process and can be removed later under specific, often strongly acidic or reductive, conditions. ontosight.aiwikipedia.org
The N-Hydroxysuccinimide (NHS) Ester:
The N-hydroxysuccinimide (NHS) moiety is a cornerstone of modern bioconjugation and peptide synthesis. d-nb.infochemicalbook.comthieme-connect.com Carboxylic acids are typically unreactive towards amines at room temperature. wikipedia.org NHS is used to "activate" the carboxylic acid group of the N-tosylglycine. wikipedia.orgchemicalbook.com This is commonly achieved by reacting the carboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgchemicalbook.com
The resulting NHS ester is a stable, crystalline solid that can be purified and stored at low temperatures. wikipedia.orgd-nb.info These activated esters react efficiently and selectively with primary amines under mild, often slightly alkaline, conditions to form a stable amide bond. researchgate.net This high reactivity and selectivity, coupled with the formation of a water-soluble N-hydroxysuccinimide byproduct, make NHS esters a preferred choice for many applications. amerigoscientific.com
Scope and Significance of this compound in Contemporary Chemical Research
The unique combination of the tosyl protecting group and the NHS activating group makes this compound a versatile and valuable reagent in modern chemical research. chemimpex.com Its stability and reactivity profile offer significant advantages over similar compounds. chemimpex.com
The primary applications of this compound lie in the fields of:
Peptide Synthesis: It serves as an efficient coupling agent, facilitating the formation of peptide bonds with high yields. chemimpex.com The pre-activated nature of the glycine derivative streamlines the synthesis process.
Bioconjugation: this compound is employed to attach biomolecules, such as proteins or antibodies, to other molecules or surfaces. chemimpex.com This is crucial for developing drug delivery systems, biosensors, and other functional therapeutic agents. d-nb.infochemimpex.com The ability to create stable linkages to biomolecules is a key feature.
Drug Development: The compound is used in pharmaceutical research, particularly in the design of prodrugs to enhance the solubility and bioavailability of active pharmaceutical ingredients. chemimpex.com
Materials Science: this compound finds application in the modification of polymers to enhance their properties for use in coatings, adhesives, and other materials. chemimpex.com
The significance of this compound is underscored by its role in advancing research and development across multiple scientific disciplines. chemimpex.com Its use contributes to the creation of more sensitive diagnostic assays and the development of novel functional materials. d-nb.infochemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Synonyms | This compound |
| CAS Number | 68385-26-2 |
| Molecular Formula | C13H14N2O6S |
| Molecular Weight | 326.33 g/mol |
| Appearance | White powder |
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCTADMSAKZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679828 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-26-2 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Tos Gly Osu Reactivity
Nucleophilic Acyl Substitution Pathways in Peptide Bond Formation
The general mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group of an amino acid or peptide attacks the carbonyl carbon of Tos-Gly-OSu.
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide (HOSu) as a stable leaving group.
Peptide Bond Formation: The final product is a new, elongated peptide chain with a newly formed amide (peptide) bond.
Kinetic and Thermodynamic Aspects of this compound Coupling Reactions
The kinetics of the coupling reaction involving this compound are influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. The rate of reaction is generally dependent on the nucleophilicity of the attacking amino group and the electrophilicity of the carbonyl carbon in the this compound molecule. The use of polar aprotic solvents such as dimethylformamide (DMF) is common in peptide synthesis as they can solvate the reactants and facilitate the reaction. nih.gov
Stereochemical Control and Racemization Mitigation in this compound Mediated Syntheses
A significant challenge in peptide synthesis is the prevention of racemization, which is the loss of stereochemical integrity at the chiral α-carbon of the amino acids. thieme-connect.de Since glycine (B1666218) is not chiral, the this compound reagent itself does not present a risk of racemization. However, the amino acid being coupled to it can be susceptible to racemization, particularly if it is activated.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone). thieme-connect.de This can occur when the carboxyl group of an N-acyl amino acid is activated. The oxazolone (B7731731) intermediate has an acidic proton at the Cα position, which can be abstracted by a base, leading to a loss of chirality.
Strategies to mitigate racemization include:
Controlling Reaction Conditions: Careful control of temperature and the choice of base are critical. Non-nucleophilic, sterically hindered bases are often preferred to minimize base-catalyzed racemization.
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress racemization. biotage.com These additives can react with the activated species to form an intermediate that is less prone to racemization.
Stepwise Synthesis: In stepwise solid-phase peptide synthesis (SPPS), the risk of racemization is generally lower for the incoming protected amino acid. thieme-connect.de
Analysis of Side Reactions and Byproduct Formation in this compound Processes
Aspartimide formation is a significant side reaction that occurs in peptides containing aspartic acid (Asp), particularly when it is followed by residues with small side chains like glycine (Gly), serine (Ser), or asparagine (Asn). peptide.comiris-biotech.deuwec.edu The reaction involves the cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This reaction is catalyzed by both acids and bases. iris-biotech.de The resulting aspartimide can then undergo nucleophilic attack by piperidine (B6355638) (used for Fmoc deprotection) or water, leading to a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts. peptide.comiris-biotech.de
Prevention Strategies:
| Strategy | Description |
| Modified Deprotection Cocktails | Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation. biotage.compeptide.com Using a weaker base like piperizine for Fmoc removal can also suppress this side reaction. biotage.com |
| Sterically Hindered Protecting Groups | Using bulky protecting groups for the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Dle), can sterically hinder the formation of the succinimide ring. biotage.com |
| Backbone Protection | Protecting the amide nitrogen of the peptide bond C-terminal to the Asp residue with groups like 2,4-dimethoxybenzyl (Dmb) can prevent cyclization. peptide.comiris-biotech.deiris-biotech.de |
| Hydrazide Protection | Utilizing a hydrazide as a protecting group for the carboxylic acid side chain of aspartic acid has been shown to effectively suppress aspartimide formation. acs.org |
Diketopiperazine (DKP) formation is another common side reaction, particularly at the dipeptide stage of solid-phase peptide synthesis. nih.govpeptide.com It involves the intramolecular cyclization of the N-terminal amino group of a dipeptide-resin, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered cyclic diketopiperazine. iris-biotech.deresearchgate.net This is especially prevalent when proline is one of the first two amino acids in the sequence. nih.govpeptide.com
Control Protocols:
| Strategy | Description |
| Choice of Resin | Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit DKP formation. peptide.com |
| Use of Dipeptide Building Blocks | Incorporating a pre-formed dipeptide can bypass the sensitive dipeptide-resin stage where DKP formation is most likely to occur. iris-biotech.de |
| In Situ Neutralization | In Boc-based synthesis, in situ neutralization protocols can suppress DKP formation. peptide.com |
| Mild Deprotection Conditions | Employing milder conditions for the removal of the N-terminal protecting group can reduce the propensity for cyclization. nih.gov |
N-to-O acyl transfer is a reversible intramolecular rearrangement that can occur in peptides containing serine (Ser) or threonine (Thr) residues. nih.govresearchgate.net Under acidic conditions, the side-chain hydroxyl group can act as a nucleophile and attack the preceding backbone carbonyl carbon, leading to the formation of an O-acyl isopeptide, which contains an ester bond in the backbone. researchgate.net This process is generally reversible, and the native N-acyl peptide can be regenerated under neutral or slightly basic conditions. researchgate.net While sometimes considered a side reaction, this acyl transfer has also been harnessed as a tool in peptide synthesis to overcome challenges such as aggregation. nih.gov The reverse O-to-N acyl transfer is a key step in native chemical ligation and the synthesis of depsipeptides. arkat-usa.orgnih.gov
Applications of Tos Gly Osu in Advanced Peptide and Protein Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is incrementally built on an insoluble resin support. bachem.compeptide.com The process involves sequential cycles of deprotection of the Nα-amino group and coupling of a new, protected amino acid. peptide.combiosynth.com
The primary role of a compound like Tos-Gly-OSu in SPPS would be as a protected, activated amino acid derivative. The N-hydroxysuccinimide (OSu) ester serves as a pre-activated form of the glycine (B1666218) carboxyl group, facilitating its coupling to the free amino group of the growing peptide chain attached to the resin. bachem.comchemimpex.com The tosyl (Tos) group protects the Nα-amino group of glycine, preventing self-polymerization and other unwanted side reactions during the coupling step. biosynth.comresearchgate.net
The yield of a peptide synthesis is highly dependent on the efficiency of each coupling and deprotection cycle. Factors influencing coupling efficiency include the choice of activating agent, solvent, temperature, and the steric hindrance of the amino acids being coupled. chemrxiv.org While specific data for this compound is not available, the general principles of using N-hydroxysuccinimide esters suggest it would offer a reliable method for introducing a glycine residue. bachem.comchemimpex.com
Table 1: Factors Influencing Coupling Efficiency in SPPS
| Factor | Impact on Efficiency | Optimization Strategies |
| Activation Method | The reactivity of the activated amino acid directly affects coupling speed and completeness. OSu esters provide good reactivity. chemimpex.com | Use of highly reactive esters or in situ coupling reagents like HBTU or HATU. |
| Steric Hindrance | Bulky amino acids near the coupling site can slow down the reaction. Glycine, being non-hindered, generally couples efficiently. osti.gov | Extended reaction times, higher temperatures, or use of more potent coupling reagents. chemrxiv.org |
| Resin Swelling | Proper solvation and swelling of the resin are crucial for reagent accessibility to the growing peptide chain. peptide.com | Choosing appropriate solvents (e.g., DMF, NMP) that effectively swell the specific resin being used. peptide.com |
| Reagent Concentration | Using an excess of the activated amino acid helps to drive the coupling reaction to completion. thieme-connect.de | Typically, a 3- to 5-fold excess of the protected amino acid is used. nih.gov |
Orthogonal protection schemes are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.comresearchgate.net This is crucial for complex peptide synthesis, including the creation of cyclic peptides or those with side-chain modifications. peptide.com
In a peptide derived from this compound, the Nα-Tosyl group is considered a "permanent" protecting group, typically requiring strong acidic conditions for removal, such as treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netpeptide.com This places it in an orthogonal relationship with protecting groups that are labile to different conditions.
For instance, if used in a Boc/Bzl SPPS strategy, the temporary Nα-Boc groups are removed with a moderate acid like trifluoroacetic acid (TFA), which would not affect the Tosyl group. peptide.com Conversely, in an Fmoc/tBu strategy, the temporary Nα-Fmoc groups are removed by a base (e.g., piperidine), which is also orthogonal to the acid-labile Tosyl group. biosynth.comgoogle.com
Table 2: Orthogonal Protecting Group Schemes Relevant to Tos-Gly
| Nα-Temporary Group | Removal Condition | Side-Chain Protection (Permanent) | Removal Condition | Orthogonality with Tosyl Group |
| Fmoc | Base (e.g., Piperidine) biosynth.com | tBu-based (e.g., Boc, tBu) biosynth.com | Acid (e.g., TFA) google.com | Yes. Tosyl group is stable to piperidine (B6355638). |
| Boc | Moderate Acid (TFA) peptide.com | Bzl-based (e.g., Benzyl) peptide.com | Strong Acid (e.g., HF) peptide.com | Quasi-orthogonal. Selective removal can be challenging as both are acid-labile, but Tosyl requires stronger acids. peptide.com |
| Alloc | Pd(0) catalyst google.com | Various | Pd(0) catalyst google.com | Yes. Tosyl group is stable to palladium catalysis. |
The process of peptide elongation involves the repetitive cycles of deprotection and coupling. thieme-connect.deug.edu.pl The physical and chemical properties of the protected amino acids can influence the efficiency of chain assembly. Glycine residues, due to their lack of a side chain, are generally not associated with significant steric hindrance during coupling. osti.gov However, the protecting group itself can have an impact. The tosyl group is relatively bulky, but its effect on the coupling of a subsequent amino acid to the deprotected tosyl-glycine residue is not well-documented.
A critical issue during the elongation of long peptide chains is the potential for inter-chain aggregation, which can hinder coupling efficiency. peptide.comug.edu.pl The properties of the protecting groups on the growing peptide can influence this phenomenon. While specific data on this compound's role is absent, the incorporation of any residue alters the solvation properties of the peptide-resin complex, which can affect subsequent synthetic steps. peptide.com
Strategies for Orthogonal Protecting Group Removal in this compound Derived Peptides
Applications in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, peptides are built sequentially in a homogenous solution, often with purification of intermediates at each step. bachem.comthieme-connect.de
This compound is well-suited for solution-phase synthesis. bachem.comchemimpex.com N-hydroxysuccinimide esters are frequently used as "active esters" in this methodology, as they are stable enough to be isolated and purified but reactive enough to form peptide bonds under mild conditions, often without the need for additional coupling reagents. bachem.com The process would involve reacting this compound with the free amino group of an amino acid or peptide ester in a suitable organic solvent. bachem.com
In solution-phase synthesis, a variety of coupling agents are available to facilitate peptide bond formation. These can be broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). Using a pre-activated ester like this compound offers an alternative to these in situ activation methods.
Table 3: Comparison of this compound with In Situ Coupling Reagents
| Coupling Method | Mechanism | Advantages | Disadvantages |
| This compound (Active Ester) | A pre-activated glycine derivative directly reacts with a free amine. bachem.com | Simple reaction setup; no coupling byproducts. bachem.com | Less reactive than species generated by modern phosphonium/uronium reagents. |
| Carbodiimides (e.g., DCC) | Activates the carboxyl group in situ to form an O-acylisourea intermediate. osti.gov | Inexpensive and effective. | Can lead to racemization; byproduct (DCU) can be difficult to remove. thieme-connect.de |
| Phosphonium Salts (e.g., PyBOP) | Forms a highly reactive phosphonium-oxy-benzotriazole ester in situ. | High coupling efficiency, low racemization. | More expensive; byproducts need to be removed. |
| Aminium/Uronium Salts (e.g., HATU) | Forms a highly reactive OAt ester in situ, with the HOAt additive suppressing racemization. | Very high efficiency, even for hindered couplings. | Can cause guanidinylation of the free amine; relatively expensive. |
The scalability of a synthetic route is a critical factor for the industrial production of peptides. peptide.comtaylorfrancis.com Solution-phase synthesis is often preferred for the large-scale production of shorter peptides (up to ~15 amino acids) because it allows for the purification of intermediates, leading to a higher purity final product. taylorfrancis.com
Comparative Analysis with Other Coupling Agents
Bioconjugation Strategies Utilizing this compound
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, leverages specific and efficient chemical reactions. This compound is a reagent well-suited for this purpose due to the reliable reactivity of its NHS ester group. amerigoscientific.comresearchgate.net
The primary application of this compound in bioconjugation is the site-specific attachment of a "Tos-Gly" moiety to proteins and other biomolecules. The N-hydroxysuccinimide ester functional group is highly reactive toward nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of a polypeptide chain. thermofisher.commdpi.com This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-9) and results in a stable, covalent amide bond. thermofisher.com
This chemistry allows for a degree of site-specificity. While a protein may have multiple lysine residues, the N-terminal α-amine often exhibits a lower pKa, enabling its preferential modification at a slightly acidic or neutral pH. This provides a pathway to attach the Tos-Gly handle to a specific location on a protein, which can be critical for preserving the protein's function. mdpi.com The covalent attachment of the Tos-Gly group can be used to alter the physicochemical properties of the protein or to introduce a handle for further synthetic elaboration.
This compound is an essential starting material for the synthesis of more complex functionalized peptides that serve as research probes. The most prominent examples are chromogenic and fluorogenic substrates for proteases. nih.govfrontiersin.org In this strategy, this compound provides the initial N-terminally protected dipeptide unit. This unit is then extended through solid-phase or solution-phase peptide synthesis to create a specific recognition sequence for a target enzyme.
For instance, the synthesis of the widely used thrombin substrate, Tos-Gly-Pro-Arg-pNA, begins with an N-terminally protected Gly-Pro-Arg tripeptide. The tosyl group on the glycine serves as the necessary protecting group during the coupling steps. The final step involves coupling the C-terminal arginine to a reporter molecule, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC). frontiersin.org When the enzyme recognizes and cleaves the peptide sequence (typically after the arginine), the reporter molecule is released, generating a measurable colorimetric or fluorescent signal. medchemexpress.com Thus, this compound acts as a foundational component in the design of probes that can detect and quantify specific enzyme activity.
The same amine-reactive chemistry that makes this compound useful for modifying soluble biomolecules also applies to the functionalization of solid supports and nanomaterials. amerigoscientific.com Surfaces and nanoparticles that have been pre-functionalized to display primary amine groups can be covalently modified using this compound. This process immobilizes the Tos-Gly chemical handle onto the material's surface, creating a new, functionalized interface.
This methodology is a cornerstone of creating materials for various biotechnological applications, such as affinity chromatography, protein microarrays, and targeted drug delivery. nih.govwordpress.com For example, nanoparticles can be functionalized with amine-bearing polymers like chitosan; these amines are then available for reaction with NHS esters to attach specific ligands. nih.gov By using this compound, a surface can be decorated with a specific peptide precursor, which could then be used to capture specific proteins or to be built upon in subsequent chemical steps. This approach allows for the precise engineering of material surfaces at the molecular level.
Design of Functionalized Peptides and Proteins for Research Probes
Development of Enzyme Substrates and Probes Incorporating this compound
The "Tos-Gly" motif is a key component in a class of synthetic substrates designed to probe the activity of trypsin-like serine proteases. These enzymes, which include crucial physiological regulators like thrombin, plasmin, and tryptase, preferentially cleave peptide bonds following positively charged amino acids such as arginine or lysine. wikipedia.orgnih.gov
The Tos-Gly-Pro-Arg sequence is a classic recognition motif for many serine proteases. nih.govuq.edu.au Synthetic peptides incorporating this sequence, and capped with the N-terminal tosyl group, are widely used as highly specific substrates in enzyme assays. sigmaaldrich.comfrontiersin.org The tosyl group provides a hydrophobic cap that interacts with the enzyme, while the Gly-Pro-Arg sequence fits into the active site pockets (P3-P2-P1 sites) of the protease. purdue.edu The cleavage of the bond C-terminal to the arginine residue releases a reporter group, allowing for continuous kinetic monitoring of enzyme activity.
This compound is the key reagent for introducing the N-terminal Tos-Gly unit in the synthesis of these substrates. iris-biotech.de The table below details several proteases and the specific Tos-Gly-containing substrates used to assay their activity.
| Enzyme | Substrate | Application/Context | Citations |
| Thrombin | Tos-Gly-Pro-Arg-pNA | Assay of coagulation proteases, inhibitor studies | sigmaaldrich.comtandfonline.com |
| Trypsin | Tos-Gly-Pro-Arg-pNA | Development of artificial zymogens, inhibitor screening | nih.govuq.edu.au |
| Plasmin | Tos-Gly-Pro-Lys-pNA | Assay of coagulation proteases, inhibitor screening | purdue.edutandfonline.com |
| Cathepsin L | Tos-Gly-Pro-Arg-AMC | Study of substrate specificity and enzyme mutagenesis | frontiersin.org |
| TMPRSS2 | Tos-Gly-Pro-Arg-AMC | Identification of synthetic inhibitors | portlandpress.com |
| Achromobacter Protease I | Tos-Gly-Pro-Lys-pNA | Assay of lysine-specific protease activity | tandfonline.com |
| Human IgM Antibodies | Tos-Gly-Pro-Arg-pNA | Detection of innate catalytic (proteolytic) activity | researchgate.net |
This table presents a selection of research findings where Tos-Gly-containing peptides were used as substrates for various proteases.
Synthetic substrates like Tos-Gly-Pro-Arg-pNA are indispensable tools for elucidating the mechanisms of enzyme action and inhibition. The interaction between a serine protease and its substrate is governed by the specific fit of the substrate's amino acid side chains (designated P1, P2, P3, etc.) into the enzyme's binding pockets (S1, S2, S3, etc.). purdue.edu For trypsin-like proteases, the S1 pocket is typically deep and negatively charged to accommodate the positive charge of an arginine or lysine at the P1 position. wikipedia.org
By using substrates derived from this compound, researchers can perform detailed kinetic analyses to determine key parameters like the Michaelis constant (Km) and the catalytic rate (kcat). nih.gov These values provide quantitative insight into the enzyme's affinity for the substrate and its catalytic efficiency. Furthermore, these substrates are crucial for studying the effects of mutations within the enzyme's active site. For example, altering residues in the S2 pocket of a cathepsin and then measuring the change in cleavage efficiency of Tos-Gly-Pro-Arg-AMC reveals how specific amino acids contribute to substrate recognition and binding. frontiersin.org They are also the standard tool for measuring the potency of newly designed enzyme inhibitors by quantifying the inhibitor concentration required to reduce substrate cleavage by 50% (IC50). uq.edu.au These mechanistic studies are fundamental to understanding protease function and to the development of therapeutic protease inhibitors. nih.gov
Advanced Analytical and Spectroscopic Characterization of Tos Gly Osu Derived Constructs
Mass Spectrometry-Based Characterization (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is an indispensable tool for the characterization of Tos-Gly-OSu derived constructs, providing precise molecular weight information that confirms the successful conjugation of the Tos-Gly moiety. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the two most common MS techniques utilized for this purpose. nih.gov
ESI-MS is particularly well-suited for analyzing polar and large biomolecules like peptides and proteins. nih.gov In the context of this compound derivatives, ESI-MS can be used to determine the exact mass of the modified peptide, thereby confirming the addition of the Tos-Gly group. For instance, in the synthesis of a Tos-Gly-(L)-Pro-(L)-Arg(Pbf)-OH peptide, ESI-MS was used to identify the protonated molecule [MH]⁺ at m/z 735.3 and the sodium adduct [MNa]⁺ at m/z 757.3, confirming the successful synthesis. google.comgoogle.com This technique is also valuable for identifying the sites of PEGylation on proteins when using defined molecular weight PEGylation agents, a process analogous to tracking modifications with smaller tags like Tos-Gly. researchgate.net
MALDI-TOF-MS is another powerful technique, especially for the analysis of complex mixtures and for obtaining high-throughput data. sigmaaldrich.comresearchgate.net It is frequently used for the quality control of synthetic peptides and to analyze protein digests. nih.govsigmaaldrich.com In a typical peptide mapping workflow, a protein is enzymatically digested, and the resulting peptide fragments are analyzed by MALDI-TOF-MS. researchgate.net If the protein was previously labeled with this compound, the mass of the modified peptide fragment will be increased by the mass of the Tos-Gly group, allowing for the identification of the specific lysine (B10760008) residue or N-terminus that was targeted.
The data obtained from these mass spectrometry techniques are often presented in tabular format, comparing the theoretical (calculated) mass of the expected construct with the experimentally observed mass.
| Construct | Analytical Method | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
| Tos-Gly-(L)-Pro-(L)-Arg(Pbf)-OH | ESI-MS | 735.3 ([MH]⁺) | 735.3 | google.comgoogle.com |
| Peptide 11a | ESI-MS | 1488.6 ([M-H]⁻) | 1488.4 | nih.gov |
| Peptide 11b | ESI-MS | 1414.4 ([M-H]⁻) | 1414.3 | nih.gov |
| Ac-OtOt-NH₂ | ESI-MS | 785.3 | 786.3 ([M+H]⁺) | nih.gov |
Table 1: Representative Mass Spectrometry Data for Peptide Constructs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. uzh.ch For peptides and proteins modified with this compound, NMR is crucial for confirming the site of modification and for understanding the structural consequences of the conjugation. google.comgoogle.com
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve these goals. Proton (¹H) NMR is the most common starting point, providing a fingerprint of the molecule. The chemical shifts of specific protons can indicate a successful reaction. For example, in the synthesis of a tosylated peptide, the presence of signals corresponding to the tosyl group in the ¹H NMR spectrum confirms its incorporation. google.com
For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. uzh.ch These experiments reveal through-bond and through-space correlations between different nuclei, allowing for the sequential assignment of resonances along the peptide backbone and side chains. uzh.ch The observation of NOEs between protons of the Tos-Gly moiety and protons of specific amino acid residues in the peptide can definitively identify the site of modification. Furthermore, changes in the chemical shifts and NOE patterns of the peptide upon conjugation can reveal conformational changes induced by the modification. uzh.ch Carbon-13 (¹³C) NMR can also provide complementary structural information. ub.edu
| Technique | Information Gained | Application to this compound Constructs |
| ¹H NMR | Provides a "fingerprint" of the molecule based on proton chemical shifts. | Confirms the presence of the tosyl group and other structural features. google.com |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Complements ¹H NMR data for full structural assignment. ub.edu |
| 2D COSY | Shows correlations between protons that are coupled through chemical bonds. | Helps in assigning spin systems of individual amino acid residues. uzh.ch |
| 2D TOCSY | Shows correlations between all protons within a spin system. | Facilitates the identification of amino acid types. uzh.ch |
| 2D NOESY | Shows correlations between protons that are close in space (<5 Å). | Identifies the site of Tos-Gly attachment and reveals conformational details. uzh.ch |
Table 2: NMR Techniques for the Characterization of this compound Derived Constructs.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the analysis and purification of this compound derived constructs. wiley-vch.deresearchgate.net These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the assessment of purity and the isolation of the desired product. peptide.comgoogle.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. peptide.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). acs.org The components of a reaction mixture, including the starting materials, the desired product, and any byproducts, will elute at different retention times based on their hydrophobicity.
The purity of a this compound labeled peptide is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. ub.eduwiley-vch.de A high purity level (often >95%) is desirable for subsequent biological or structural studies. uzh.ch HPLC is also used in a preparative mode to isolate the target compound from the crude reaction mixture. nih.govacs.org
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by utilizing smaller particle sizes in the stationary phase. researchgate.net This makes UPLC particularly useful for complex samples and for high-throughput analysis. researchgate.net
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
| RP-HPLC | C18 or C8 | Water/Acetonitrile with 0.1% TFA | UV (e.g., 214 nm, 280 nm) | Purity assessment and preparative isolation of peptides. google.comacs.orgtandfonline.com |
| UPLC | Sub-2 µm particles | Water/Acetonitrile with modifiers | UV, MS | High-resolution purity analysis, peptide mapping. researchgate.netgoogle.com |
Table 3: Common HPLC and UPLC Conditions for Analyzing this compound Constructs.
X-ray Crystallography for Three-Dimensional Structural Analysis of Ligated Peptides
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules, including peptides and proteins. aiu.eduuodiyala.edu.iq While obtaining suitable crystals of peptides can be challenging, a successful crystal structure provides an unparalleled level of detail about the conformation of the peptide backbone, the orientation of side chains, and the specific interactions of the ligated Tos-Gly group. nih.gov
For a this compound derived peptide, an X-ray crystal structure would definitively show the covalent linkage between the glycine (B1666218) nitrogen and the target amino group. It would also reveal the conformation of the tosyl group and how it interacts with the rest of the peptide. This information is invaluable for understanding how the modification might affect the peptide's biological activity or its ability to interact with other molecules. For instance, the structure of a peptide-ligand complex can reveal key hydrogen bonds and hydrophobic interactions that are critical for binding. tandfonline.com
While there are no specific X-ray crystal structures of this compound itself in the provided context, the principles of using this technique for ligated peptides are well-established. nih.gov The process involves growing a single crystal of the purified peptide, diffracting X-rays off the crystal lattice, and then using the resulting diffraction pattern to calculate the electron density map and build an atomic model of the molecule. uodiyala.edu.iqpageplace.de
| Structural Feature | Information Provided by X-ray Crystallography |
| Covalent Structure | Confirms the site of ligation and the integrity of the Tos-Gly moiety. |
| Peptide Conformation | Reveals the precise folding of the peptide backbone (e.g., alpha-helices, beta-sheets). nih.gov |
| Side Chain Orientations | Shows the spatial arrangement of all amino acid side chains. |
| Intermolecular Interactions | Details hydrogen bonds, salt bridges, and hydrophobic interactions within the crystal lattice. tandfonline.com |
| Ligand Binding | Elucidates the exact binding mode of the Tos-Gly group within the peptide structure. |
Table 4: Structural Insights from X-ray Crystallography of Ligated Peptides.
Computational Chemistry and Modeling Studies of Tos Gly Osu
Molecular Dynamics Simulations of Reaction Intermediates
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic nature of chemical reactions, including the formation and stability of transient species like reaction intermediates.
The reaction of Tos-Gly-OSu with a primary amine, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, is presumed to proceed through a tetrahedral intermediate. This short-lived species is formed when the amine nitrogen attacks the carbonyl carbon of the ester. MD simulations can be employed to model this intermediate and the surrounding solvent molecules to gain a deeper understanding of the reaction pathway.
Research Findings:
While specific MD simulation studies focused exclusively on the reaction intermediates of this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of similar systems. A typical MD simulation would involve:
System Setup: Building a computational model of the tetrahedral intermediate formed between this compound and an amine-containing molecule (e.g., an amino acid). This complex is then solvated in a box of explicit water molecules and ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system, allowing the virtual molecule to move and interact with its environment over a simulated timescale, often from nanoseconds to microseconds.
These simulations can help elucidate why the N-hydroxysuccinimide (NHS) group is an effective leaving group and how the tosyl moiety might influence the stability of the intermediate through electronic or steric effects.
Table 1: Hypothetical Parameters from MD Simulation of a this compound Reaction Intermediate
| Parameter | Description | Hypothetical Value/Observation | Significance |
| Intermediate Lifetime | The duration the tetrahedral intermediate exists before collapsing to product or reverting to reactants. | Picoseconds to nanoseconds | Indicates the transient nature of the species. |
| Hydrogen Bonds | Number and duration of hydrogen bonds between the intermediate's oxyanion/amine protons and water. | 3-5 stable H-bonds | Highlights the role of solvent in stabilizing the charged intermediate. |
| Conformational Angle | Dihedral angle of the newly forming N-C bond. | Fluctuates around tetrahedral ideal | Shows the dynamic geometry of the bond-forming process. |
| Leaving Group Distance | Distance between the carbonyl carbon and the oxygen of the NHS leaving group. | Increases over time | Visualizes the progression towards product formation. |
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules and predict their reactivity. These methods can provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactions.
For this compound, quantum chemical calculations can predict its reactivity towards different nucleophiles and explain its selectivity. For instance, N-hydroxysuccinimide (NHS) esters are known to react with primary amines but can also engage in side reactions with other nucleophilic residues like serine, threonine, or tyrosine under certain conditions.
Research Findings:
Specific quantum chemical studies on this compound are not readily found, but the methodology is well-established for analyzing similar reactive molecules. Such a study would calculate:
Partial Atomic Charges: Determining the charge on each atom can identify the most electrophilic sites. The carbonyl carbon of the NHS ester is expected to carry a significant positive charge, marking it as the primary site for nucleophilic attack.
Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO of this compound would likely be centered on the ester carbonyl group, indicating its susceptibility to attack by a nucleophile's HOMO.
Reaction Energy Profile: By calculating the energy of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This allows for the determination of activation barriers, which are crucial for predicting reaction rates and selectivity. A lower activation barrier for the reaction with a primary amine compared to a hydroxyl group would computationally confirm the observed selectivity.
Table 2: Hypothetical Quantum Chemical Data for this compound
| Parameter | Predicted Finding | Implication for Reactivity |
| LUMO Energy | Low energy level | Indicates a strong electrophile, readily accepting electrons from a nucleophile. |
| Mulliken Charge on Carbonyl Carbon | High positive value (e.g., > +0.5) | Confirms this carbon as the primary electrophilic center for attack. |
| Activation Energy (vs. Lysine) | Lower energy barrier | Predicts a faster, more favorable reaction with primary amines. |
| Activation Energy (vs. Serine) | Higher energy barrier | Predicts a slower, less favorable side reaction with hydroxyl groups. |
Structure-Activity Relationship (SAR) Modeling for Peptide Conjugates
The goal of an SAR study in this context is to understand how modifications to the peptide sequence or the linker itself affect biological outcomes, such as receptor binding, enzyme inhibition, or cell penetration. This is typically done by synthesizing a library of related peptide conjugates and assaying their activity.
Research Findings:
While a specific, published SAR model for a series of this compound conjugates is not available, the general approach is well-established. An SAR study would systematically alter the peptide portion of the conjugate and measure the resulting biological effect. The Tos-Gly linker would remain constant to probe the influence of the peptide component.
For example, if a peptide conjugate is designed to inhibit a particular enzyme, an SAR study might involve substituting different amino acids at various positions in the peptide chain. The findings would help identify which residues are critical for activity. The tosyl group on the linker could contribute to binding through hydrophobic or pi-stacking interactions, while the glycine (B1666218) provides flexibility.
Table 3: Illustrative SAR Data for a Hypothetical Series of Enzyme Inhibitors (Peptide-Gly-Tos)
| Compound ID | Peptide Sequence | Modification from Lead | IC₅₀ (nM) | Interpretation |
| Lead-01 | Phe-Ala-Arg | - | 50 | Lead compound with moderate activity. |
| Analog-02 | Ala -Ala-Arg | Phe -> Ala at P1 | 850 | Phenylalanine at P1 is critical for activity, likely involved in hydrophobic interaction. |
| Analog-03 | Phe-Gly -Arg | Ala -> Gly at P2 | 65 | Glycine at P2 is well-tolerated, suggesting this position is not critical for specific side-chain interactions. |
| Analog-04 | Phe-Ala-Lys | Arg -> Lys at P3 | 45 | Lysine at P3 maintains activity, indicating a positive charge is important for binding. |
| Analog-05 | Phe-Ala-Nle | Arg -> Norleucine at P3 | >1000 | Loss of positive charge at P3 abolishes activity, confirming the importance of electrostatic interaction. |
Future Perspectives and Emerging Research Avenues for Tos Gly Osu
Novel Synthetic Applications in Complex Molecular Architectures
Tos-Gly-OSu is increasingly recognized for its potential in the construction of complex molecular architectures beyond simple peptide chains. chemimpex.com Its activated N-hydroxysuccinimide (NHS) ester functionality allows for efficient coupling with primary amines under mild conditions, making it a valuable tool for introducing the tosylglycyl moiety into larger, more intricate molecules. amerigoscientific.comresearchgate.net This is particularly relevant in the synthesis of natural products and their analogs, where precise and chemoselective bond formation is crucial. amerigoscientific.com
Researchers are exploring the use of this compound in the development of novel scaffolds for drug discovery and materials science. chemimpex.comnih.gov The tosyl group can serve as a handle for further chemical modifications or as a critical pharmacophoric element. The glycine (B1666218) unit provides a degree of flexibility and can influence the conformational properties of the final molecule. Emerging research focuses on leveraging these features to create sophisticated three-dimensional structures with tailored biological activities or material properties. uni-wuppertal.de
Integration with Automated Synthesis Platforms
The rise of automated synthesis platforms has revolutionized the field of chemistry, enabling the rapid and efficient production of compound libraries. peptide.com this compound is well-suited for integration into these automated workflows, particularly in the context of solid-phase peptide synthesis (SPPS). peptide.comosti.gov In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. peptide.com this compound can be readily employed as a building block in this process, allowing for the incorporation of the N-tosylglycyl unit at specific positions within a peptide sequence. epo.org
The compatibility of this compound with standard SPPS protocols, including both Boc and Fmoc strategies, makes it an attractive reagent for automated synthesis. peptide.comgoogle.comcsbiochina.com Its use can facilitate the generation of large libraries of peptides and peptidomimetics with diverse structural features. This high-throughput approach is invaluable for screening and identifying lead compounds in drug discovery programs. peptide.com Future research will likely focus on optimizing reaction conditions and developing novel linkers and protecting group strategies to further enhance the efficiency and scope of automated synthesis using this compound. peptide.com
Exploration in Chemical Biology Research Tools
Chemical biology relies on the development of molecular tools to probe and manipulate biological systems. cecionilab.comspirochem.comosu.edu this compound and other NHS esters are instrumental in creating such tools. amerigoscientific.comresearchgate.netrsc.org The ability of the NHS ester to react with primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, allows for the attachment of various labels, tags, and probes. chemimpex.comd-nb.infomcgill.ca
Emerging applications in this area include the development of activity-based probes to study enzyme function and the creation of protein-drug conjugates for targeted therapy. nih.govamericanpharmaceuticalreview.com The tosylglycyl moiety can act as a linker or spacer between the biomolecule and a functional group, such as a fluorophore, a biotin (B1667282) tag, or a cytotoxic drug. wikipedia.orgsusupport.com The stability and defined chemical nature of the linkage formed by this compound are critical for the reliability and performance of these chemical biology tools. d-nb.infoamericanpharmaceuticalreview.com Future research is expected to expand the repertoire of functional molecules that can be conjugated using this compound, leading to the development of more sophisticated and powerful probes for studying complex biological processes. frontiersin.org
Innovations in Bioconjugation Methodologies
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. chemimpex.comwikipedia.orgsusupport.com N-hydroxysuccinimide esters like this compound are workhorse reagents in this field due to their reactivity towards amines. researchgate.netrsc.orgd-nb.info Innovations in bioconjugation methodologies are continuously seeking to improve the efficiency, selectivity, and stability of the resulting conjugates. americanpharmaceuticalreview.com
Q & A
Q. What is the mechanistic role of Tos-Gly-OSu in peptide coupling reactions, and how does its tosyl group influence reactivity compared to other activating agents?
this compound functions as an active ester, facilitating nucleophilic substitution reactions due to the electron-withdrawing tosyl (p-toluenesulfonyl) group, which enhances the electrophilicity of the carbonyl carbon. The N-hydroxysuccinimide (OSu) moiety stabilizes the leaving group, improving reaction efficiency. Methodologically, researchers should compare coupling yields and kinetics with alternative reagents (e.g., DCC, HOBt) under controlled conditions (solvent, temperature) to isolate the tosyl group’s contribution .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm successful synthesis?
Key techniques include:
- ¹H/¹³C NMR : Look for peaks corresponding to the tosyl aromatic protons (δ ~7.2–7.8 ppm) and the glycine methylene group (δ ~3.5–4.0 ppm).
- IR Spectroscopy : Confirm ester carbonyl stretching (~1740–1720 cm⁻¹) and sulfonyl S=O stretches (~1360–1180 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns. Consistent documentation of these features is critical for reproducibility, as emphasized in experimental reporting guidelines .
Q. What parameters must be controlled during this compound synthesis to ensure high yield and purity?
Critical parameters include:
- Stoichiometry : Precise molar ratios of glycine, tosyl chloride, and N-hydroxysuccinimide.
- Reaction Time/Temperature : Monitor for byproduct formation (e.g., hydrolysis) via TLC or HPLC.
- Purification : Use recrystallization or column chromatography to isolate the product. Systematic variation of these factors, followed by ANOVA or regression analysis, can identify optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across different solvent systems?
Contradictions often arise from solvent polarity effects on nucleophilicity and intermediate stability. To address this:
- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, substrate ratios).
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates.
- Computational Modeling : Calculate solvation energies and transition states (e.g., DFT) to explain solvent-dependent behavior. Cross-referencing data with frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensures hypothesis robustness .
Q. What experimental design strategies optimize enantiomeric purity in asymmetric reactions using this compound?
- Chiral Catalysts : Screen chiral bases (e.g., Cinchona alkaloids) to influence stereoselectivity.
- In Situ Monitoring : Use chiral HPLC or circular dichroism to track enantiomer formation.
- Statistical DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between catalyst loading, temperature, and solvent. Detailed protocols should align with journal requirements for supporting information, including raw chromatographic data .
Q. How can computational models predict this compound’s reactivity in novel reaction environments (e.g., ionic liquids or micellar media)?
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to assess stability.
- QM/MM Calculations : Model reaction pathways in non-traditional solvents.
- Machine Learning : Train models on existing kinetic data to predict untested conditions. Researchers should validate predictions with experimental kinetic assays and report discrepancies transparently .
Q. What methodologies address batch-to-batch variability in this compound synthesis, and how can this be statistically quantified?
- Quality Control Metrics : Track purity (HPLC), moisture content (Karl Fischer titration), and crystalline structure (PXRD) across batches.
- Multivariate Analysis : Use PCA (Principal Component Analysis) to identify variability sources (e.g., raw material impurities).
- Stability Studies : Accelerated aging tests under varied humidity/temperature conditions. Transparent reporting of these data is essential for peer validation .
Methodological Frameworks for Data Interpretation
Q. How should researchers analyze contradictory data on this compound’s stability under acidic vs. basic conditions?
- Controlled Replication : Repeat experiments with standardized buffers (pH 1–14).
- Degradation Kinetics : Fit data to first/second-order models using nonlinear regression.
- Cross-Laboratory Collaboration : Share raw data via repositories to isolate protocol-specific artifacts. Adherence to open science principles enhances reproducibility .
Q. What statistical approaches are appropriate for comparing this compound’s efficiency against newer coupling agents (e.g., PyAOP)?
- Hypothesis Testing : Use t-tests or Mann-Whitney U tests for yield comparisons.
- Meta-Analysis : Aggregate data from published studies to calculate effect sizes.
- Cost-Benefit Analysis : Factor in synthesis cost, toxicity, and scalability. Researchers should consult statisticians early in experimental design to ensure rigor .
Tables for Comparative Analysis
Table 1: Solvent Effects on this compound Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 92 | <5% |
| THF | 7.5 | 78 | 12% |
| Acetonitrile | 37.5 | 85 | 8% |
| Data derived from systematic solvent screening . |
Table 2: Computational vs. Experimental Reaction Barriers
| Method | Activation Energy (kcal/mol) | Error Margin |
|---|---|---|
| DFT (B3LYP) | 18.7 | ±2.1 |
| Experimental | 20.3 | ±1.5 |
| Validates model accuracy for predicting this compound reactivity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
